

Performance Comparison of FLT3 PROTACs

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

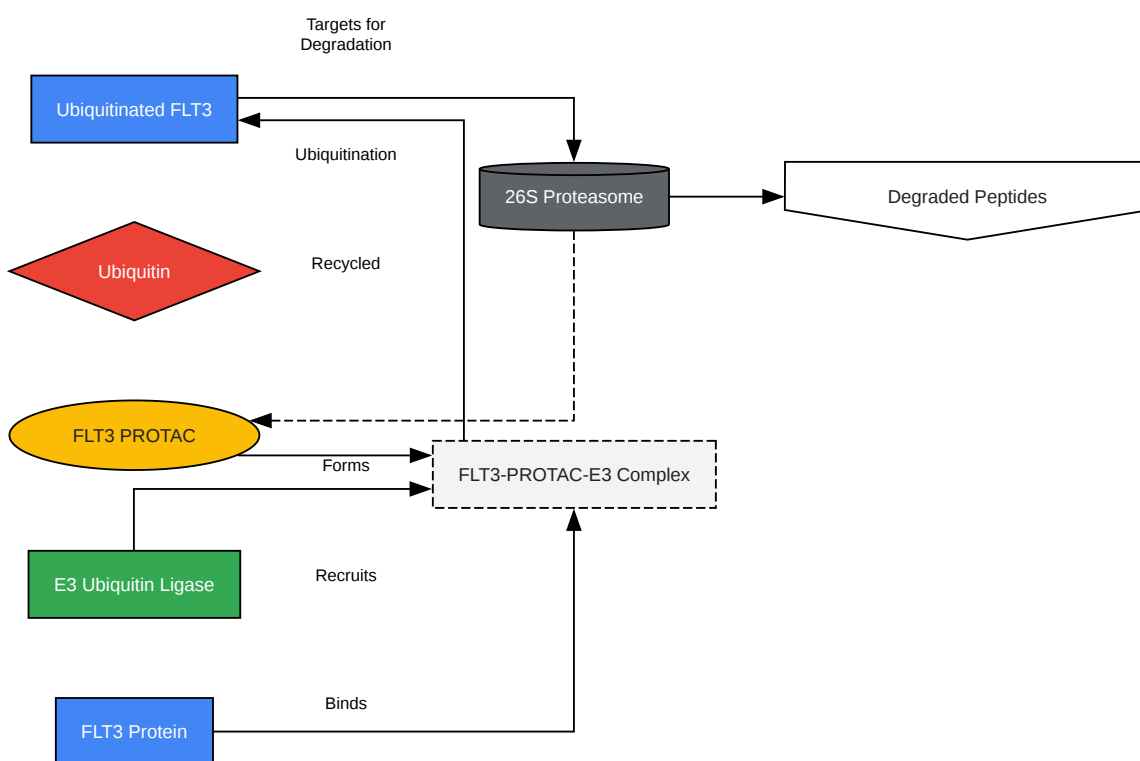
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The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The anti-proliferative activity is typically measured by the half-maximal inhibitory concentration (IC50). The table below summarizes these key performance metrics for several recently developed FLT3 PROTACs.

PROTAC Name	FLT3 Inhibitor	E3 Ligase Ligand	Target Cell Line(s)	DC50 (nM)	Dmax (%)	IC50 (nM)	FLT3 Mutation Targeted
LWY-713	Gilteritini b	CRBN	MV4-11	0.614 - 0.64[1][2][3]	94.8[1][2]	1.50[1]	ITD[1][2]
TL12-186	Multi-kinase inhibitor	Cereblon	MOLT-4, MOLM-14	< 100[4][5]	> 85[4][5]	10.3[5]	Not Specified
A20	Not Specified	CRBN	MV4-11, MOLM-13	7.4 (MV4-11), 20.1 (MOLM-13)[6]	Not Reported	39.9 (MV4-11), 169.9 (MOLM-13)[6]	ITD[6]
Compound 35	Not Specified	CRBN	MV4-11	Not Reported	Not Reported	Potent and selective	ITD[7]
Z29	Gilteritini b	Not Specified	Not Specified	Not Reported	Not Reported	Better specificity than Gilteritini b	ITD[8]
PF15	Not Specified	Not Specified	BaF3-FLT3-ITD	76.7[9]	Not Reported	Significantly inhibited proliferation	ITD[10]

Mechanism of Action and Signaling Pathways

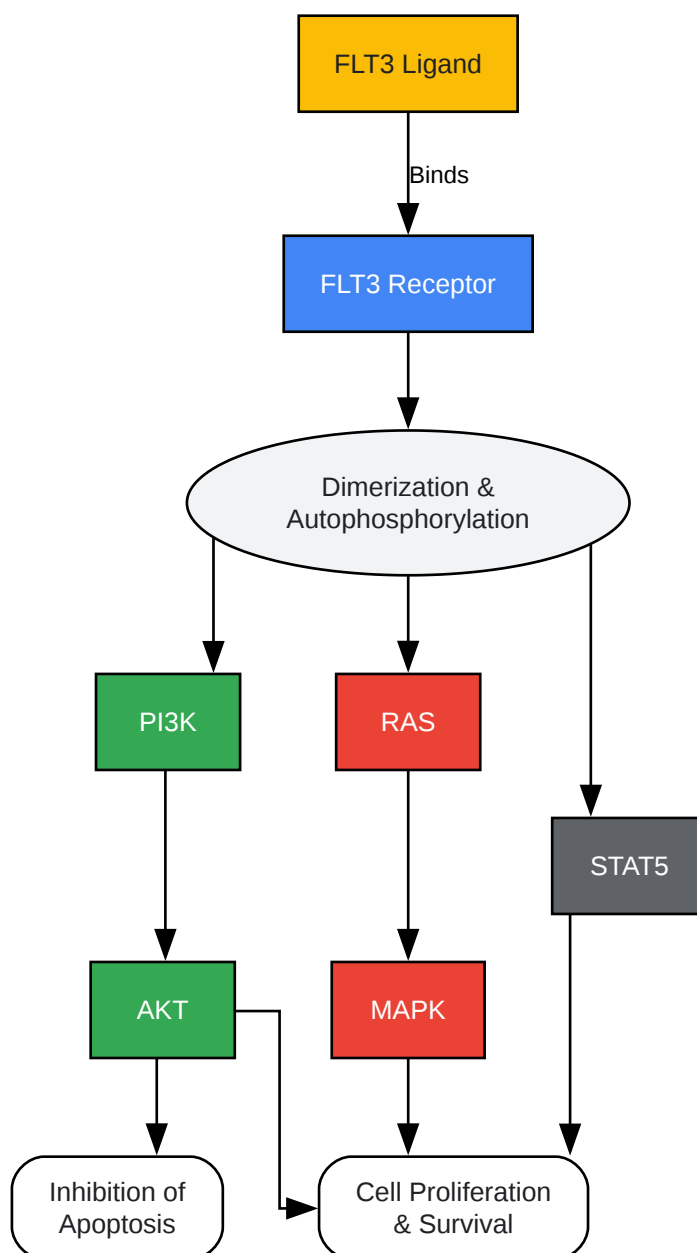
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (in this case, FLT3) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the FLT3 protein with ubiquitin, marking it for degradation by the proteasome.



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Mechanism of action of an FLT3 PROTAC.

Mutated FLT3 constitutively activates downstream signaling pathways, such as JAK-STAT, PI3K/AKT, and MAPK, which promote the proliferation and survival of leukemia cells. By degrading the FLT3 protein, PROTACs effectively shut down these oncogenic signals.



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Simplified FLT3 signaling pathway in AML.

Key Experimental Protocols

The evaluation of FLT3 PROTACs relies on robust and standardized experimental procedures. Below are detailed protocols for two fundamental assays used to characterize their activity.

Western Blot Analysis for FLT3 Degradation

This protocol is used to quantify the amount of FLT3 protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

- Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
- Seed cells in 6-well plates at a density of approximately 1×10^6 cells/mL.
- Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 μ M) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Following treatment, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

- Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

- Load equal amounts of protein (typically 20-30 μ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

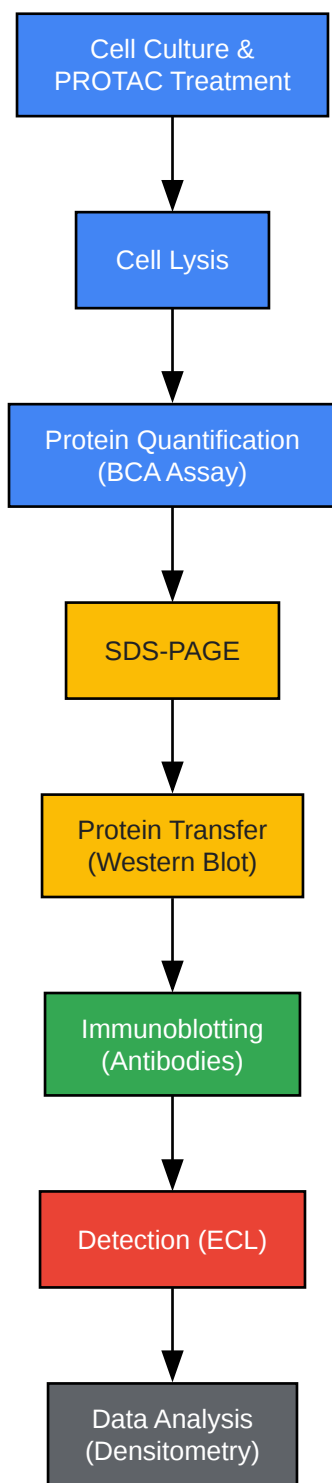
5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

- Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β -actin).
- Quantify the band intensities using densitometry software.



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Experimental workflow for Western Blot analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

- Seed AML cells in a 96-well plate at a density of approximately 5×10^4 cells per well.

2. Compound Treatment:

- Treat the cells with serial dilutions of the FLT3 PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

FLT3 PROTACs represent a promising therapeutic strategy for AML, with the potential to overcome the limitations of traditional inhibitors. The compounds highlighted in this guide

demonstrate potent degradation of FLT3 and significant anti-proliferative activity in AML cell lines. The continued development and optimization of FLT3 PROTACs, guided by rigorous experimental evaluation as outlined here, hold the key to improving outcomes for patients with FLT3-mutated AML.

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